

Technical Guide: Physicochemical Properties of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-(+)-Cellotriose**

Cat. No.: **B10769720**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotriose is a fundamental oligosaccharide of significant interest in carbohydrate chemistry, biotechnology, and pharmaceutical sciences. As a trisaccharide composed of three $\beta(1 \rightarrow 4)$ linked D-glucose units, it serves as a crucial structural component of cellulose and a key intermediate in its enzymatic hydrolysis^{[1][2]}. This document provides a concise technical overview of the core physicochemical properties of **D-(+)-Cellotriose**, specifically its molecular formula and weight, to support research and development activities.

Core Molecular Data

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations, analytical characterization, and formulation development.

D-(+)-Cellotriose is a polymer consisting of three glucose units^[3]. The molecular properties are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{32}O_{16}$	[3] [4]
Molecular Weight	504.44 g/mol	
Synonyms	O- β -D-Glucopyranosyl-(1 \rightarrow 4)- O- β -D-glucopyranosyl-(1 \rightarrow 4)- D-glucose	
CAS Number	33404-34-1	

Structural Representation

To understand its chemical nature, a logical representation of its composition is essential. **D-(+)-Cellotriose** is a trisaccharide formed from the linkage of three glucose monosaccharide units.

The following diagram illustrates the constituent relationship of **D-(+)-Cellotriose**.

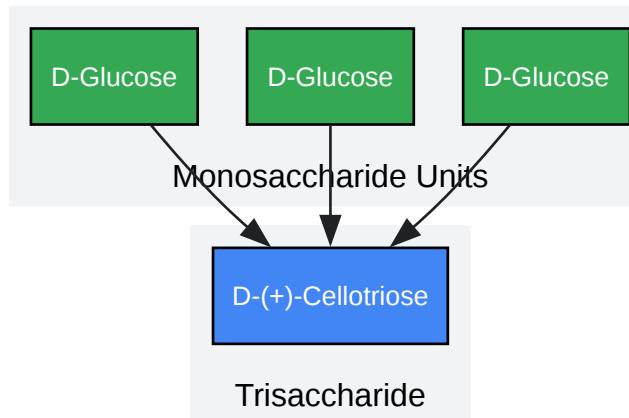


Figure 1: Constituent Monomers of D-(+)-Cellotriose

[Click to download full resolution via product page](#)

Caption: Logical diagram showing **D-(+)-Cellotriose** is composed of three D-Glucose units.

Experimental Protocols

The determination of the molecular weight and formula for a well-characterized compound like **D-(+)-Cellotriose** relies on standard analytical chemistry techniques.

- Objective: To determine the mass-to-charge ratio of the ionized molecule, from which the molecular weight is calculated.
- Methodology:
 - A purified sample of **D-(+)-Cellotriose** is dissolved in a suitable solvent (e.g., water, methanol).
 - The solution is introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for non-volatile molecules like oligosaccharides.
 - The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
 - The molecular weight is determined from the resulting mass spectrum, often by identifying the molecular ion peak (e.g., $[M+H]^+$ or $[M+Na]^+$).
- Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound.
- Methodology:
 - A precise mass of the dry **D-(+)-Cellotriose** sample is combusted in a controlled environment with excess oxygen.
 - The combustion products (CO_2 , H_2O) are quantitatively trapped and measured.
 - The mass of carbon and hydrogen in the original sample is calculated from the mass of CO_2 and H_2O , respectively.
 - The mass of oxygen is typically determined by difference.
 - The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula $C_{18}H_{32}O_{16}$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of D-(+)-Cellotriose]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10769720#d-cellotriose-molecular-weight-and-formula\]](https://www.benchchem.com/product/b10769720#d-cellotriose-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com